molecular formula C10H8ClN3O3S2 B2702789 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide CAS No. 306977-14-0

5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2702789
CAS No.: 306977-14-0
M. Wt: 317.76
InChI Key: ZYGDLTRTPNBGLN-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the 4-chlorophenyl and sulfonyl groups enhances its chemical reactivity and potential biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: Methyl 4-chlorobenzoate is then reacted with hydrazine hydrate to produce 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with thionyl chloride to form 5-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid.

    Sulfonylation: The carboxylic acid is then treated with chlorosulfonic acid to introduce the sulfonyl group, yielding 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylic acid.

    Amidation: Finally, the carboxylic acid is converted to the carboxamide by reacting with methylamine, resulting in the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for esterification and cyclization steps, and automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, leading to the formation of amines or thiols.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as bromine or nitric acid are employed under controlled conditions to achieve substitution on the aromatic ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antiviral properties. The presence of the sulfonyl and thiadiazole groups is known to enhance biological activity, making it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. The compound’s ability to interact with specific enzymes and receptors in the body makes it a promising candidate for therapeutic applications.

Industry

Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both the sulfonyl and carboxamide groups. This dual functionality enhances its reactivity and potential biological activity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-N-methylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3S2/c1-12-9(15)8-10(18-14-13-8)19(16,17)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGDLTRTPNBGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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